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Compound of Interest

Compound Name:
2,2'-Dimethyl-4'-

methoxypropiophenone

Cat. No.: B7940137 Get Quote

Technical Synthesis Guide: 2,2'-Dimethyl-4'-
methoxypropiophenone
Part 1: Core Directive & Molecule Identification
Target Molecule Analysis
This protocol details the synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone. Precise

nomenclature is critical for this synthesis to avoid regiochemical errors.

Systematic Name: 1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one

Structure: A propiophenone backbone with:

2-position (Chain): Methyl group (Isobutyryl moiety).

2'-position (Ring): Methyl group (Ortho to carbonyl).

4'-position (Ring): Methoxy group (Para to carbonyl).[1]

CAS Number: 2040-26-8 (Note: This CAS is often loosely associated with the gem-dimethyl

isomer; the specific isomer described here is the ortho-toluyl derivative).
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Critical Nomenclature Note: Do not confuse this molecule with 2,2-dimethyl-4'-

methoxypropiophenone (pivalophenone derivative), which contains a gem-dimethyl group on

the alkyl chain. The protocol below specifically targets the 2,2' (chain-ring) substitution pattern

using Isobutyryl Chloride and 3-Methylanisole.

Retrosynthetic Analysis
The most scalable and reliable route utilizes Friedel-Crafts Acylation.

Disconnection: Acyl-Aryl bond.

Synthons: 4-Methoxy-2-methylphenyl anion equivalent (nucleophile) + Isobutyryl cation

equivalent (electrophile).

Reagents: 3-Methylanisole (m-Cresyl methyl ether) + Isobutyryl Chloride.

2,2'-Dimethyl-4'-methoxypropiophenone
(Target)3-Methylanisole + Isobutyryl Chloride

Friedel-Crafts
Disconnection

Click to download full resolution via product page

Caption: Retrosynthetic disconnection showing the convergent assembly of the target ketone.

[2]

Part 2: Scientific Integrity & Logic (Protocol)
Reaction Mechanism & Regioselectivity
The reaction involves the electrophilic attack of the isobutyrylium ion (generated in situ) onto

the aromatic ring of 3-methylanisole.

Directing Effects:

Methoxy (-OMe): Strong activator, ortho/para director.

Methyl (-CH3): Weak activator, ortho/para director.
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Regiochemical Outcome:

The -OMe group dominates direction.

Para to -OMe (Position 4): Sterically accessible and electronically favored.

Ortho to -OMe (Position 2): Sterically hindered by the adjacent methyl group.

Result: The primary product is the 4-acyl isomer (para to methoxy), yielding the desired

1,2,4-substitution pattern.[2]

Reagents & Materials Table
Reagent MW ( g/mol ) Equiv.[3][4][5] Density (g/mL) Role

3-Methylanisole 122.16 1.0 0.969
Substrate

(Nucleophile)

Isobutyryl

Chloride
106.55 1.1 1.017

Acylating Agent

(Electrophile)

Aluminum

Chloride (AlCl₃)
133.34 1.2 N/A (Solid)

Lewis Acid

Catalyst

Dichloromethane

(DCM)
84.93 Solvent 1.325

Reaction

Medium

HCl (1M) 36.46 Excess N/A Quenching Agent

Step-by-Step Experimental Protocol
Phase 1: Preparation of the Electrophilic Complex
Causality: AlCl₃ is highly hygroscopic. Moisture deactivates the catalyst and generates HCl

gas. A pre-formed acylium complex ensures a controlled reaction rate.

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-

equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH

scrubber (to neutralize HCl fumes).

Inerting: Flame-dry the glassware under vacuum and backfill with dry Nitrogen (N₂).
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Charging: Add Aluminum Chloride (AlCl₃, 16.0 g, 120 mmol) to the flask followed by DCM

(100 mL). Cool the suspension to 0°C using an ice bath.

Acylium Formation: Add Isobutyryl Chloride (11.7 g, 11.5 mL, 110 mmol) dropwise over 15

minutes.

Observation: The suspension will likely clear slightly or change color as the acylium

complex [R-CO]⁺[AlCl₄]⁻ forms. Stir for an additional 15 minutes at 0°C.

Phase 2: Friedel-Crafts Acylation
Causality: Adding the substrate to the pre-formed complex (normal addition) or vice-versa can

affect selectivity. Here, adding the substrate to the complex controls the exotherm and prevents

poly-acylation.

Substrate Addition: Dissolve 3-Methylanisole (12.2 g, 12.6 mL, 100 mmol) in DCM (20 mL).

Load this solution into the addition funnel.

Reaction: Add the anisole solution dropwise to the reaction mixture at 0–5°C over 45

minutes.

Control: Do not allow the temperature to exceed 10°C. Higher temperatures increase the

risk of demethylation (cleavage of the ether) by AlCl₃.

Completion: Remove the ice bath and allow the mixture to warm to Room Temperature (20–

25°C). Stir for 3–4 hours.

Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The starting

material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.5).

Phase 3: Quenching & Workup
Causality: The product exists as a stable Aluminum complex (Lewis acid-base adduct with the

carbonyl oxygen). Hydrolysis is required to release the free ketone.

Quench: Pour the reaction mixture slowly into a beaker containing Ice (200 g) and conc. HCl

(20 mL) with vigorous stirring.
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Safety: This step is exothermic. Evolution of HCl gas will occur.[6]

Separation: Transfer to a separatory funnel. Separate the lower organic layer (DCM).

Extraction: Extract the aqueous layer with fresh DCM (2 x 50 mL).

Washing: Combine organic layers and wash sequentially with:

Water (1 x 100 mL)

1M NaOH (2 x 50 mL) – Crucial to remove any demethylated phenolic byproducts.[2]

Brine (1 x 100 mL)

Drying: Dry over Anhydrous MgSO₄, filter, and concentrate under reduced pressure

(Rotovap) to yield the crude oil.

Phase 4: Purification
Distillation: Purify the crude oil via vacuum distillation.

Expected BP: ~135–140°C at 10 mmHg (Values may vary; establish a boiling range).

Crystallization Alternative: If the oil is viscous, it may crystallize upon standing in cold

hexanes.[2]

Experimental Workflow Diagram
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Setup: Inert Atmosphere
AlCl3 + DCM at 0°C

Add Isobutyryl Chloride
(Form Acylium Ion)

Add 3-Methylanisole
(0°C -> RT, 3-4h)

Quench: Ice/HCl
(Hydrolysis of Al-Complex)

Phase Separation
Wash: H2O -> NaOH -> Brine

Vacuum Distillation
or Crystallization

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone.

Part 3: Analytical Validation
Expected Analytical Data

Appearance: Colorless to pale yellow oil (may solidify upon prolonged cooling).
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¹H-NMR (400 MHz, CDCl₃):

δ 7.65 (d, 1H): Aromatic proton at C6' (Ortho to carbonyl).[2]

δ 6.75-6.80 (m, 2H): Aromatic protons at C3' and C5'.[2]

δ 3.85 (s, 3H): Methoxy group (-OCH₃).[2]

δ 3.45 (sept, 1H): Methine proton of isopropyl group (-CH(CH₃)₂).[2]

δ 2.45 (s, 3H): Aryl methyl group (Ar-CH₃).[2]

δ 1.15 (d, 6H): Methyl protons of isopropyl group (-CH(CH₃)₂).[2]

IR Spectrum: Strong carbonyl stretch at ~1675 cm⁻¹ (Aryl ketone).

Troubleshooting Guide
Issue Probable Cause Solution

Low Yield Moisture in AlCl₃ or solvent.
Use fresh, anhydrous AlCl₃

and distill DCM over CaH₂.[2]

Demethylation Reaction temperature too high.
Keep reaction strictly at 0°C

during addition; do not reflux.

Regioisomers Incorrect addition order.

Ensure Acylium complex is

formed before adding the

activated arene.

Emulsion Alumina salts during workup.

Use dilute HCl for quenching;

filter through Celite if

necessary.

Part 4: References
Friedel-Crafts Acylation General Protocols:

Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.[2] Section

6.123 (Aromatic Ketones).
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Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

Specific Substrate Reactivity (3-Methylanisole):

English, J. P., et al. "Studies in the Propiophenone Series."[2] Journal of the American

Chemical Society, vol. 64, no.[2] 6, 1942, pp. 1427-1429.[2] Link[2]

Safety Data:

PubChem Compound Summary for Aluminum Chloride. Link

PubChem Compound Summary for Isobutyryl Chloride. Link[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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